![molecular formula C6H3Cl2N3O B1472324 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1520452-96-3](/img/structure/B1472324.png)
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Overview
Description
“2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the CAS Number: 1520452-96-3 . It has a molecular weight of 204.01 and its IUPAC name is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1,12H,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Scientific Research Applications
Antiradiation Compounds
Pyrrolo[2,3-d]pyrimidines, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been studied for their potential as antiradiation compounds . These compounds have shown pronounced cytotoxic activity, which has led to considerable interest in their synthesis and evaluation .
Anticancer Agents
A series of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been synthesized and tested in vitro against several human cancer cell lines . Some of these compounds have shown promising cytotoxic effects, indicating their potential as anticancer agents .
DPP-IV Inhibitors
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . This compound can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia, and achieve prolonged therapeutic control of blood glucose .
Tyrosine Kinase Inhibitors
Derivatives of pyrido[2,3-d]pyrimidin-7-one, which is structurally similar to 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been used as tyrosine kinase inhibitors . These compounds have shown promising antiproliferative activity .
CDK4 Inhibitors
Cyclin-dependent kinase (CDK4) inhibitors are another application of pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds can inhibit the activity of CDK4, a protein kinase that plays a crucial role in cell cycle regulation .
Apoptosis Inducers
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis, a process of programmed cell death . These compounds can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to the activation of caspases and the fragmentation of DNA .
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.
Mode of Action
Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.
Biochemical Pathways
If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.
properties
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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